

Spectroscopic Characterization of Methyl 3,5-Dinitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3,5-dinitrobenzoate

Cat. No.: B189381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dinitrobenzoate is a chemical compound with the formula $C_8H_6N_2O_6$.^[1] It serves as a key intermediate in various synthetic pathways and is of significant interest in the fields of medicinal chemistry and materials science. An unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth overview of the spectroscopic properties of **methyl 3,5-dinitrobenzoate**, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for its synthesis and spectroscopic analysis are provided to ensure reproducibility and accuracy in laboratory settings.

Experimental Protocols

Synthesis of Methyl 3,5-Dinitrobenzoate via Fischer Esterification

Methyl 3,5-dinitrobenzoate can be effectively synthesized by the acid-catalyzed esterification of 3,5-dinitrobenzoic acid with methanol. This reaction, known as Fischer esterification, is a reliable method for producing high-purity esters.

Materials:

- 3,5-Dinitrobenzoic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- 0.6 M aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Beakers and other standard laboratory glassware

Procedure:

- In a 100-mL round-bottomed flask, combine 3,5-dinitrobenzoic acid (e.g., 5.0 g) and anhydrous methanol (e.g., 20 mL).
- With caution, slowly add concentrated sulfuric acid (e.g., 2 mL) to the mixture while swirling.
- Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for approximately 45-60 minutes.[\[2\]](#)[\[3\]](#)
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Transfer the cooled solution to a separatory funnel containing 50 mL of water.
- Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.

- Extract the product into the dichloromethane layer by shaking the funnel, making sure to vent frequently.
- Separate the organic layer (bottom layer) and wash it sequentially with 25 mL of water, 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with 25 mL of saturated sodium chloride solution.[3]
- Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude **methyl 3,5-dinitrobenzoate**.
- The crude product can be further purified by recrystallization from methanol to obtain a white to off-white solid.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing the Attenuated Total Reflectance (ATR) or KBr pellet method. For the ATR method, a small quantity of the solid is placed on the diamond crystal, and pressure is applied before acquiring the spectrum. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). A sample of **methyl 3,5-dinitrobenzoate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The analysis is typically performed using Electron Ionization (EI) at 70 eV. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Presentation

The spectroscopic data for **methyl 3,5-dinitrobenzoate** are summarized in the following tables for ease of reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~1730	Strong	C=O (Ester) Stretch
~1630	Medium	Aromatic C=C Stretch
~1540	Strong	Asymmetric NO ₂ Stretch
~1345	Strong	Symmetric NO ₂ Stretch
~1280	Strong	C-O (Ester) Stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.25	t (J ≈ 2.0 Hz)	1H	H-4
9.15	d (J ≈ 2.0 Hz)	2H	H-2, H-6
4.05	s	3H	-OCH ₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

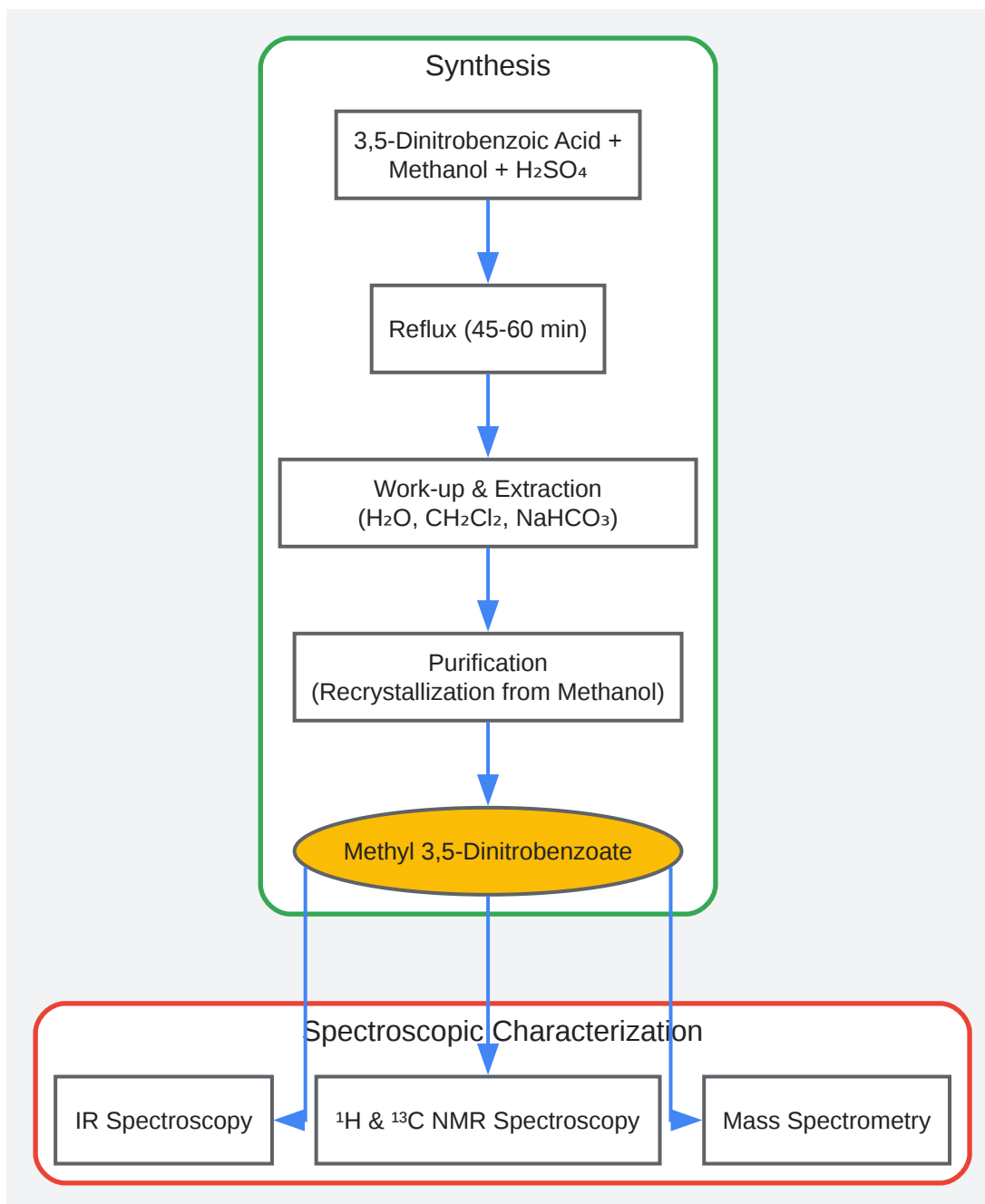
Chemical Shift (δ , ppm)	Assignment
163.5	C=O (Ester)
148.8	C-3, C-5
134.2	C-1
129.5	C-2, C-6
122.0	C-4
53.5	-OCH ₃

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
226	Moderate	[M] ⁺ (Molecular Ion)
195	High	[M - OCH ₃] ⁺
167	Moderate	[M - NO ₂ - O] ⁺
149	Low	[M - NO ₂ - NO ₂] ⁺
103	Moderate	[C ₆ H ₃ O] ⁺
75	High	[C ₆ H ₃] ⁺

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **methyl 3,5-dinitrobenzoate**, as well as the correlation between its molecular structure and key spectroscopic signals.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic characterization of **methyl 3,5-dinitrobenzoate**.

Caption: Molecular structure of **methyl 3,5-dinitrobenzoate** and its key spectroscopic correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. personal.tcu.edu [personal.tcu.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3,5-Dinitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189381#spectroscopic-characterization-of-methyl-3-5-dinitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

